molecular formula C16H14FNO4 B1312775 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one CAS No. 288385-98-8

1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one

Cat. No. B1312775
M. Wt: 303.28 g/mol
InChI Key: PWDPRNDZBPRZKC-UHFFFAOYSA-N
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Description

The compound “1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one” is an organic compound. It contains a benzyloxy group, a fluoro group, a nitro group, and a propan-2-one (also known as acetone) group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques could provide information about the compound’s molecular weight, the connectivity of its atoms, and its three-dimensional structure.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The benzyloxy and nitro groups are electron-withdrawing, which could make the compound susceptible to nucleophilic attack . The presence of the propan-2-one group could also make it susceptible to reactions typical of ketones, such as condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar functional groups (like the nitro group) could make it soluble in polar solvents . Its melting and boiling points would depend on factors like molecular weight and intermolecular forces .

Scientific Research Applications

Synthesis and Biological Activity

1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one is a compound that is part of a broader category of chemical entities with varied applications in medicinal chemistry and organic synthesis. While specific studies on this compound may not be directly available, insights can be drawn from related research focusing on the synthesis, structural modifications, and biological activities of chemically similar compounds.

  • Synthesis of Analogues for Biological Evaluation : Similar compounds have been synthesized and evaluated for their biological activities. For example, derivatives of fluoro-nitrophenylpropanones have been explored for their antitumor effects, showcasing the significance of structural modifications in determining biological activity (Pero, Babiarz-Tracy, & Fondy, 1977). The synthesis of these compounds often involves strategic functionalization to enhance their reactivity and biological relevance.

  • Herbicidal Activity and Mode of Action : Research into structurally related compounds has demonstrated their potential as herbicides, indicating a broader application in agricultural chemistry. The mode of action often involves the inhibition of specific plant enzymes, which can be modulated by introducing fluoro and nitro groups into the phenyl ring (Huang et al., 2005). This highlights the versatility of such compounds in designing agrochemicals with specific action modes.

  • Pharmacological Potential : The introduction of benzyloxy and nitro groups into fluoro-substituted phenylpropanones has been studied for their pharmacological potential, including the development of novel anxiolytics and other therapeutic agents. The structural features of these compounds, such as the benzyloxy and nitro substituents, play a crucial role in modulating their interaction with biological targets, offering a pathway to designing drugs with improved efficacy and safety profiles (Anzini et al., 2008).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and toxicity. For example, if it’s highly reactive or toxic, it could pose risks during handling and storage .

Future Directions

Future research on this compound could involve studying its reactivity, exploring its potential uses (for example, in organic synthesis or medicinal chemistry), and developing safe and efficient methods for its synthesis .

properties

IUPAC Name

1-(2-fluoro-6-nitro-3-phenylmethoxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4/c1-11(19)9-13-14(18(20)21)7-8-15(16(13)17)22-10-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDPRNDZBPRZKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1F)OCC2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461395
Record name 1-[3-(Benzyloxy)-2-fluoro-6-nitrophenyl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one

CAS RN

288385-98-8
Record name 1-[3-(Benzyloxy)-2-fluoro-6-nitrophenyl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of benzyl alcohol (221 mg, 2.05 mmol) in DMA (1.5 ml) was added 60% sodium hydride (82 mg, 2.05 mmol). The mixture was stirred for 1 hour at ambient temperature. A solution of 1,2-difluoro-3-(2,2-dimethoxypropyl)-4-nitrobenzene (534 mg, 2.05 mmol) in DMA (1.5 ml) was added and the mixture was stirred for 3 hours at ambient temperature. The mixture was diluted with 1N hydrochloric acid (10 ml) and extracted with ethyl acetate. The organic layer was evaporated and the residue was dissolved in THF (2 ml) and 6N hydrochloric acid (0.3 ml) was added. The mixture was stirred for 1 hour at ambient temperature and the solvents were removed under vacuum. The residue was partitioned between ethyl acetate and water. The organic layer was separated, washed with brine, dried (MgSO4) and evaporated. The solid was triturated with ether, filtered, washed with ether and dried under vacuum to give 3-acetylmethyl-1-benzyloxy-2-fluoro-4-nitrobenzene (350 mg, 56%).
Quantity
221 mg
Type
reactant
Reaction Step One
Quantity
82 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
534 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 1-(2,3-difluoro-6-nitrophenyl)-propan-2-one (2.5 g, 82% purity by HPLC analysis, 9.54 mmol) were added benzyl alcohol (2.5 mL) and LiOH.H2O (1.07 g, 25.58 mmol). The reaction mixture was then heated to 100-110° C. and stirred for 4 hours until HPLC analysis indicated complete reaction. After cooling to RT, the reaction mixture was diluted with dichloromethane (18 mL) and neutralized to pH 6-7 with 1 N HCl. The layers were separated and the organic phase was washed with brine and collected. With stirring, heptane (30-25 mL) was added to the organic solution whereupon crystallization was initiated. The resulting slurry was cooled to 0-5° C. and stirred for an additional 1 h. The slurry was then filtered and the filter cake was washed with heptane. The yellow-brown solids were then dried in vacuo at 50° C. for 12-15 h to afford of the desired compound (1.6 g) which was 95% pure by HPLC analysis. HPLC method: Column: YMC Pack Cyano 3 μm, 4.6×50 mm Solvent A: 0.05% TFA in MeOH:Water (20:80), Solvent B: 0.05% TFA in MeOH:water (20:80), Wavelength: 254 nm Flow Rate: 3 mL/min. Gradient Time: 3 min. Final % B: 100 Initial Hold: 0.5 min. Start % B: 0. Typical Retention Times: SM, 1.2 min; Product 2.2-2.3 min.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
solvent
Reaction Step Three

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